

(R)-(4-Bromophenyl)(phenyl)methanamine: A Key Chiral Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (R)-(4-Bromophenyl)
(phenyl)methanamine

Cat. No.: B8116889

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(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral amine that serves as a crucial building block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid diarylmethylamine scaffold and defined stereochemistry make it a valuable precursor for targeting a range of biological receptors with high specificity. This in-depth technical guide provides a comprehensive overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of **(R)-(4-Bromophenyl)(phenyl)methanamine** are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

Property	Value
Molecular Formula	C ₁₃ H ₁₂ BrN
Molecular Weight	262.15 g/mol
Appearance	Neat oil
CAS Number	220441-81-6
Purity	≥95%

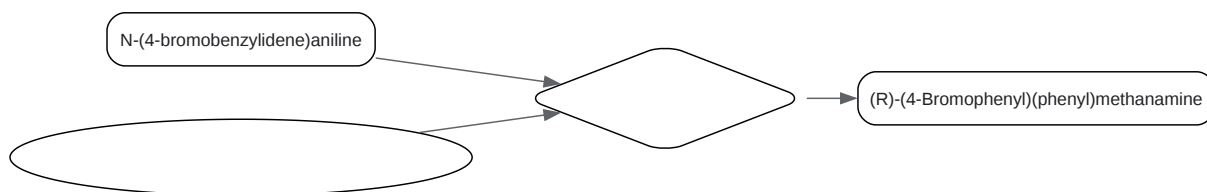
Synthetic Methodologies

The enantiomerically pure form of **(R)-(4-Bromophenyl)(phenyl)methanamine** is essential for its applications in stereospecific synthesis. The primary methods for its preparation involve the asymmetric reduction of a prochiral imine or the resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A highly efficient method for the synthesis of chiral diarylmethylamines is the asymmetric hydrogenation of the corresponding prochiral imine, N-(4-bromobenzylidene)aniline. This approach utilizes a chiral catalyst to induce enantioselectivity, leading directly to the desired (R)-enantiomer.

A general workflow for this process is outlined below:



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Caption: Asymmetric synthesis of **(R)-(4-Bromophenyl)(phenyl)methanamine**.

Experimental Protocol: Asymmetric Hydrogenation of N-(4-bromobenzylidene)aniline

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of N-aryl imines. Optimization of reaction conditions is crucial to achieve high yield and enantioselectivity.

Materials:

- N-(4-bromobenzylidene)aniline
- $[\text{Rh}(\text{cod})\text{Cl}]_2$ or $[\text{RuCl}_2(\text{p-cymene})]_2$ (catalyst precursor)
- Chiral ligand (e.g., (R)-BINAP, (R,R)-TsDPEN)
- Anhydrous, degassed solvent (e.g., Methanol, Toluene)
- Hydrogen gas (high purity)
- Formic acid/Triethylamine azeotrope (for transfer hydrogenation)

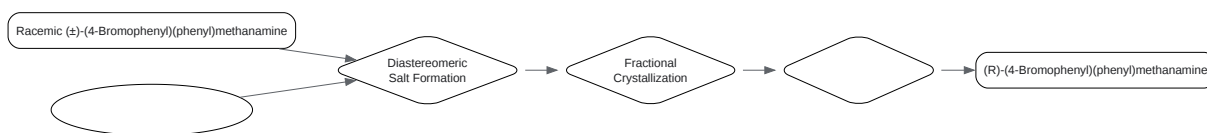
Procedure:

- In a glovebox, charge a pressure-rated reaction vessel with the catalyst precursor and the chiral ligand.
- Add the anhydrous, degassed solvent and stir the mixture to allow for the pre-formation of the active catalyst.
- Add the imine substrate to the vessel.
- For transfer hydrogenation, add the formic acid/triethylamine azeotrope.
- Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
- Purge the vessel with hydrogen gas (3-4 cycles).
- Pressurize the vessel to the desired pressure (e.g., 50 atm) and stir at the desired temperature (e.g., 25 °C).

- Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.
- Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
- Concentrate the reaction mixture in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.
- Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Chiral Resolution of Racemic (\pm)-(4-Bromophenyl)(phenyl)methanamine

An alternative approach is the resolution of the racemic amine. This classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their differential solubility.



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Caption: Chiral resolution of racemic (\pm)-(4-Bromophenyl)(phenyl)methanamine.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol describes the separation of the (R)-enantiomer from a racemic mixture.

Materials:

- Racemic (\pm)-(4-Bromophenyl)(phenyl)methanamine

- L-(+)-Tartaric acid
- Methanol (or other suitable solvent)
- Aqueous base solution (e.g., 2M NaOH)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

- **Salt Formation:** Dissolve the racemic amine in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol. Slowly add the tartaric acid solution to the amine solution while stirring.
- **Crystallization:** Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt (typically the (R)-amine-L-tartrate).
- **Isolation:** Collect the crystals by filtration. The enantiomeric purity can be improved by recrystallization from fresh hot methanol.
- **Liberation of Free Amine:** Treat the purified diastereomeric salt with an aqueous base solution to deprotonate the amine.
- **Extraction:** Extract the free (R)-amine with an organic solvent.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched **(R)-(4-Bromophenyl)(phenyl)methanamine**.

Applications in Pharmaceutical Synthesis

(R)-(4-Bromophenyl)(phenyl)methanamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and fungal infections.^[1]

Synthesis of δ -Opioid Receptor Ligands

Chiral diarylmethylamines are privileged structures in the design of ligands for opioid receptors. The (R)-enantiomer of (4-Bromophenyl)(phenyl)methanamine has been utilized in the preparation of selective δ -opioid receptor ligands.[1] These ligands are of interest for the development of novel analgesics with potentially fewer side effects than traditional μ -opioid agonists.

The general synthetic approach involves the N-alkylation of **(R)-(4-Bromophenyl)(phenyl)methanamine** with a suitable electrophile to introduce the desired pharmacophoric elements.

Synthesis of Antifungal Agents

(R)-(4-Bromophenyl)(phenyl)methanamine also serves as a precursor for the synthesis of chiralazole antifungal agents.[1] Analogues of bifonazole, a known antifungal medication, have been synthesized using this chiral intermediate. The stereochemistry of the diarylmethylamine core is often critical for the antifungal activity of these compounds.

Data Presentation

Spectroscopic Data

While specific spectroscopic data for **(R)-(4-Bromophenyl)(phenyl)methanamine** is not readily available in the public domain, the following table provides expected ranges and characteristics based on analogous compounds.

Technique	Expected Data
^1H NMR	Aromatic protons (multiplets, ~ 7.0 - 7.6 ppm), methine proton (singlet, ~ 5.0 - 5.5 ppm), amine protons (broad singlet, variable ppm)
^{13}C NMR	Aromatic carbons (~ 120 - 150 ppm), methine carbon (~ 60 - 70 ppm)
Mass Spec (MS)	Molecular ion peak (M^+) at $m/z \sim 261/263$ (due to bromine isotopes)
Infrared (IR)	N-H stretch (~ 3300 - 3400 cm^{-1}), C-H aromatic stretch (~ 3000 - 3100 cm^{-1}), C=C aromatic stretch (~ 1450 - 1600 cm^{-1}), C-Br stretch (~ 500 - 600 cm^{-1})

Conclusion

(R)-(4-Bromophenyl)(phenyl)methanamine is a valuable and versatile chiral intermediate in the pharmaceutical industry. Its efficient synthesis, either through asymmetric catalysis or chiral resolution, provides access to a key building block for the development of novel therapeutics, particularly in the areas of pain management and infectious diseases. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working in the field of drug discovery and development.

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References

- 1. caymanchem.com [caymanchem.com]
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